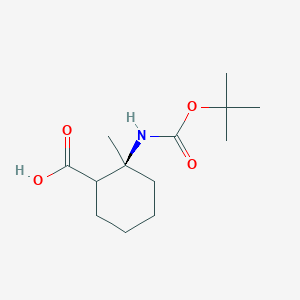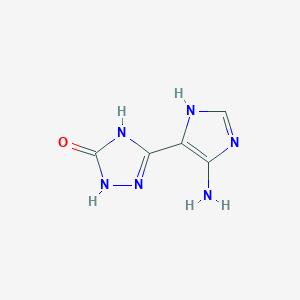![molecular formula C22H24N2O3 B12872486 3',4'-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B12872486.png)
3',4'-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1'-biphenyl]-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,4’-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1’-biphenyl]-4-ol is a complex organic compound characterized by the presence of two oxazoline rings attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1’-biphenyl]-4-ol typically involves the reaction of biphenyl derivatives with oxazoline precursors under specific conditions. One common method involves the use of pyridine-2,6-dicarbaldehyde with hexane-3,4-dione and ammonium acetate to form the oxazoline rings . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3’,4’-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3’,4’-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1’-biphenyl]-4-ol has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials and as a precursor for synthesizing other complex organic compounds.
Mecanismo De Acción
The mechanism by which 3’,4’-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1’-biphenyl]-4-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazoline rings and biphenyl structure allow it to bind to specific sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the desired effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridine
- 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline
- 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane
Uniqueness
Compared to similar compounds, 3’,4’-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1’-biphenyl]-4-ol stands out due to its biphenyl core, which provides additional sites for chemical modification and interaction with molecular targets. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C22H24N2O3 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
4-[3,4-bis(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]phenol |
InChI |
InChI=1S/C22H24N2O3/c1-21(2)12-26-19(23-21)17-10-7-15(14-5-8-16(25)9-6-14)11-18(17)20-24-22(3,4)13-27-20/h5-11,25H,12-13H2,1-4H3 |
Clave InChI |
FQTGRRRLKORLNI-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=N1)C2=C(C=C(C=C2)C3=CC=C(C=C3)O)C4=NC(CO4)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


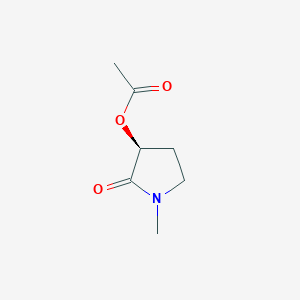

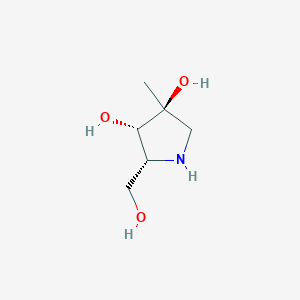
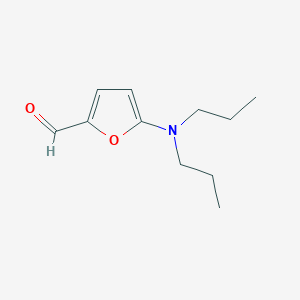

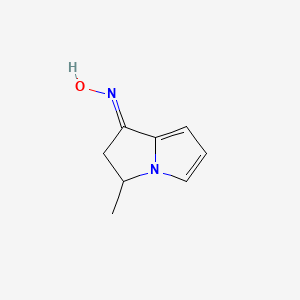
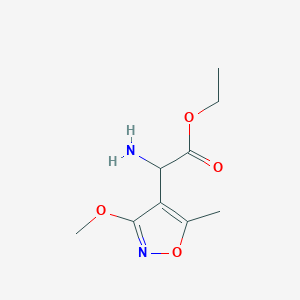

![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12872473.png)
